1-(4-ethyl-1-piperazinyl)-3-(mesityloxy)-2-propanol dihydrochloride
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Overview
Description
1-(4-ethyl-1-piperazinyl)-3-(mesityloxy)-2-propanol dihydrochloride, commonly known as MPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPP is a selective inhibitor of protein kinase C (PKC), an enzyme that regulates various cellular functions, including cell growth, differentiation, and apoptosis.
Mechanism of Action
MPP exerts its effects by selectively inhibiting 1-(4-ethyl-1-piperazinyl)-3-(mesityloxy)-2-propanol dihydrochloride, an enzyme that plays a crucial role in various cellular signaling pathways. 1-(4-ethyl-1-piperazinyl)-3-(mesityloxy)-2-propanol dihydrochloride is involved in the regulation of cell growth, differentiation, and apoptosis, and its dysregulation has been implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders. By inhibiting 1-(4-ethyl-1-piperazinyl)-3-(mesityloxy)-2-propanol dihydrochloride, MPP can modulate these cellular processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
MPP has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the reduction of oxidative stress. MPP has also been found to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Advantages and Limitations for Lab Experiments
MPP has several advantages for lab experiments, including its high selectivity for 1-(4-ethyl-1-piperazinyl)-3-(mesityloxy)-2-propanol dihydrochloride and its ability to modulate various cellular processes. However, MPP also has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
Future Directions
There are several future directions for MPP research, including its potential use as a therapeutic agent for cancer, neurodegenerative disorders, and cardiovascular disease. Further research is needed to determine the optimal dosage and administration of MPP and to investigate its potential side effects. Additionally, the development of novel MPP analogs with improved selectivity and efficacy could provide new opportunities for therapeutic intervention.
Synthesis Methods
MPP can be synthesized using a multi-step process that involves the reaction of mesityl oxide with 1-(4-ethyl-1-piperazinyl)propan-2-ol in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The purity and yield of MPP can be improved by using various purification techniques, such as column chromatography and recrystallization.
Scientific Research Applications
MPP has been extensively studied for its potential therapeutic applications, including cancer treatment, neuroprotection, and cardiovascular disease. In cancer research, MPP has been shown to inhibit the growth and proliferation of various cancer cells, including breast, prostate, and lung cancer cells. MPP has also been found to have neuroprotective effects, including the prevention of neuronal cell death and the reduction of oxidative stress. In cardiovascular disease research, MPP has been shown to improve heart function and reduce cardiac damage following ischemia-reperfusion injury.
properties
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-(2,4,6-trimethylphenoxy)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2.2ClH/c1-5-19-6-8-20(9-7-19)12-17(21)13-22-18-15(3)10-14(2)11-16(18)4;;/h10-11,17,21H,5-9,12-13H2,1-4H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRPQJKJKDDJBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=C(C=C(C=C2C)C)C)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylpiperazin-1-yl)-3-(2,4,6-trimethylphenoxy)propan-2-ol;dihydrochloride |
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